molecular formula C22H23ClN2O3 B11508548 N-(2-chlorophenyl)-2-(1'-methoxy-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-yl)-2-oxoacetamide

N-(2-chlorophenyl)-2-(1'-methoxy-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-yl)-2-oxoacetamide

Cat. No.: B11508548
M. Wt: 398.9 g/mol
InChI Key: LWDQOPWYRNKOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{N}-(2-chlorophenyl)-2-(1’-methoxy-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinolin]-1’-yl)-2-oxoacetamide is a synthetic organic compound. It is characterized by its complex structure, which includes a spirocyclic isoquinoline moiety, a chlorophenyl group, and an oxoacetamide functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {N}-(2-chlorophenyl)-2-(1’-methoxy-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinolin]-1’-yl)-2-oxoacetamide typically involves multiple steps:

    Formation of the Spirocyclic Isoquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the core structure.

    Formation of the Oxoacetamide Group: This can be done through an acylation reaction using an appropriate acylating agent.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the isoquinoline moiety.

    Reduction: Reduction reactions may target the oxoacetamide group, potentially converting it to an amide or amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, {N}-(2-chlorophenyl)-2-(1’-methoxy-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinolin]-1’-yl)-2-oxoacetamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of {N}-(2-chlorophenyl)-2-(1’-methoxy-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinolin]-1’-yl)-2-oxoacetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with proteins or nucleic acids, modulating their function. This can involve binding to active sites, altering enzyme activity, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • {N}-(2-chlorophenyl)-2-(1’-methoxy-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinolin]-1’-yl)-2-oxoacetamide
  • {N}-(2-bromophenyl)-2-(1’-methoxy-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinolin]-1’-yl)-2-oxoacetamide
  • {N}-(2-fluorophenyl)-2-(1’-methoxy-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinolin]-1’-yl)-2-oxoacetamide

Uniqueness

The uniqueness of {N}-(2-chlorophenyl)-2-(1’-methoxy-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinolin]-1’-yl)-2-oxoacetamide lies in its specific combination of functional groups and its spirocyclic structure, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C22H23ClN2O3

Molecular Weight

398.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(1-methoxyspiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-yl)-2-oxoacetamide

InChI

InChI=1S/C22H23ClN2O3/c1-28-22(19(26)20(27)24-18-11-5-4-10-17(18)23)16-9-3-2-8-15(16)14-21(25-22)12-6-7-13-21/h2-5,8-11,25H,6-7,12-14H2,1H3,(H,24,27)

InChI Key

LWDQOPWYRNKOHJ-UHFFFAOYSA-N

Canonical SMILES

COC1(C2=CC=CC=C2CC3(N1)CCCC3)C(=O)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.